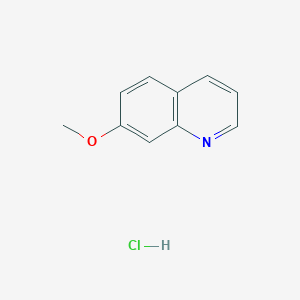

7-Methoxyquinoline Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methoxyquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDYBWPAQXRERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxyquinoline Hydrochloride and Analogues

Advanced Synthetic Strategies for Selective Functionalization of 7-Methoxyquinoline (B23528) Systems

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl functionalities into organic molecules, and this methodology has been effectively applied to the synthesis of quinoline (B57606) derivatives. researchgate.netnih.gov These reactions typically involve the coupling of an organic halide with carbon monoxide and a nucleophile, such as an alcohol or an amine, in the presence of a palladium catalyst. researchgate.net For the synthesis of 7-methoxyquinoline derivatives, a halo-substituted 7-methoxyquinoline, such as 4-chloro-7-methoxyquinoline (B1631688), can serve as the starting material.

The versatility of palladium-catalyzed carbonylation allows for the synthesis of a wide array of derivatives. For instance, alkoxycarbonylation, using an alcohol as the nucleophile, yields the corresponding ester, while aminocarbonylation with a primary or secondary amine produces the amide. researchgate.net These reactions generally proceed under mild conditions with high yields and selectivity, and they tolerate a variety of functional groups, making them highly attractive for the late-stage functionalization of complex molecules. researchgate.net

A significant application of this methodology is in the synthesis of quinolin-2(1H)-ones. Intramolecular palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group has been shown to produce quinolin-2(1H)-ones. nih.gov This approach highlights the potential for creating cyclic derivatives of 7-methoxyquinoline. The development of more stable catalyst systems and the use of ligands that prevent the formation of palladium black are ongoing areas of research to improve the efficiency and reduce the catalyst loading required for these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions for Quinoline Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Vinyl bromides with internal amide group | Pd(OAc)₂, PPh₃, CO | Quinolin-2(1H)-one | nih.gov |

| Halo aromatics with o-carbonyl group | Primary or secondary amides, Pd catalyst, CO | Substituted quinolin-2(1H)-ones | nih.gov |

| (Z)-N-(2-bromovinyl)-N-acetyl-o-toluidine | Pd(OAc)₂, PPh₃, CO | 4-Methylquinolin-2(1H)-one | nih.gov |

Regioselective Direct Functionalization and Halogenation Protocols

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. For the quinoline ring system, achieving regioselectivity is a key challenge. The position of functionalization on the quinoline ring can be influenced by the electronic nature of existing substituents and the choice of catalyst and reaction conditions.

In the context of 7-methoxyquinoline, the methoxy (B1213986) group, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions. However, modern catalytic methods have enabled functionalization at positions that are not electronically favored. For instance, transition metal-catalyzed C-H activation provides a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov While a comprehensive review on the topic indicates that positions C6 and C7 are considered "orphan positions" with no specific studies on their selective functionalization, the use of directing groups can overcome this challenge. mdpi.com For example, an NHPiv directing group at the 8-position of a quinoline can facilitate Rh-catalyzed olefination at the C7 position. mdpi.com

Halogenation is a common transformation that introduces a versatile handle for further synthetic modifications. The regioselective halogenation of quinolines can be achieved using various methods. A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.org This method is operationally simple and proceeds at room temperature with high regioselectivity. rsc.org For alkoxy quinolines, this method has been shown to exclusively yield the C5-halogenated product. rsc.org

Furthermore, iron(III)-catalyzed halogenation of 8-amidoquinolines in water offers a green and efficient method for producing 5-halogenated products in high yields. mdpi.com The reaction proceeds under mild conditions and is believed to involve a single-electron transfer (SET) mechanism. mdpi.com The reinvestigation of the bromination of 2-methoxyquinoline (B1583196) has shown that the reaction occurs at the 6- and 8-positions, rather than the 4-position as previously reported. rsc.org The regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines with sodium alkoxides provides a route to 2-alkoxy-4-halogenoquinolines. rsc.org

Table 2: Regioselective Functionalization and Halogenation of Quinolines

| Substrate | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| 8-Substituted Quinolines | Trihaloisocyanuric acid | C5-Halogenated quinoline | High | rsc.org |

| 8-Amidoquinolines | Iron(III) catalyst, Halogen source, Water | 5-Halogenated quinoline | High | mdpi.com |

| 2-Methoxyquinoline | Bromine | 6- and 8-Bromo-2-methoxyquinoline | 6- and 8-positions | rsc.org |

| 2,4-Dihalogenoquinolines | Sodium alkoxide | 2-Alkoxy-4-halogenoquinoline | 2-position | rsc.org |

One-Pot Multi-Component Synthesis of Derivatives

One-pot multi-component reactions (MCRs) have emerged as a highly efficient and sustainable strategy for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. rsc.orgrsc.org This approach offers significant advantages, including reduced reaction times, lower solvent consumption, and high atom economy, aligning well with the principles of green chemistry. rsc.orgresearchgate.net Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org

The synthesis of quinoline derivatives via MCRs allows for the rapid generation of molecular diversity, which is crucial in drug discovery and materials science. rsc.orgscielo.br For example, a three-component reaction of an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid catalyst like FeCl₃ or Yb(OTf)₃, can produce substituted quinolines in good yields. scielo.br This method has been applied to synthesize 2,4-diaryl-6-alkyl trisubstituted quinolines. scielo.br

Another notable example is the one-pot synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde (B116499) using catalysts such as Fe/HCl, Zn/formic acid, or Sn/HCl. asianpubs.org This reaction proceeds via a Schiff base intermediate without the need to isolate the primary amine. asianpubs.org Furthermore, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed in a one-pot fashion. rsc.org A highly effective one-pot Friedländer synthesis has been developed using inexpensive iron and catalytic aqueous HCl to reduce o-nitroarylcarbaldehydes in situ, followed by condensation with aldehydes or ketones to yield quinolines in high yields. rsc.org

Table 3: Examples of One-Pot Multi-Component Synthesis of Quinoline Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component coupling | Aldehyde, Amine, Alkyne | FeCl₃ or Yb(OTf)₃ | Substituted Quinolines | scielo.br |

| Schiff base reaction | Nitro-eugenol, Acetaldehyde | Fe/HCl, Zn/formic acid, or Sn/HCl | 5-Allyl-8-hydroxy-7-methoxy-2-methylquinoline | asianpubs.org |

| Friedländer Synthesis | o-Nitroarylcarbaldehyde, Aldehyde/Ketone | Fe, aq. HCl (catalytic) | Mono- or di-substituted Quinolines | rsc.org |

| Multicomponent process | Benzaldehyde, Malononitrile, 1-Tetralone, Ammonium (B1175870) acetate (B1210297) | Acetic acid, Toluene, Reflux | Methoxybenzo[h]quinoline-3-carbonitrile derivatives | mdpi.com |

The Strategic Role of 7-Methoxyquinoline Derivatives as Key Synthetic Intermediates and Building Blocks

Derivatives of 7-methoxyquinoline serve as crucial intermediates and building blocks in the synthesis of a variety of functional molecules, particularly in the pharmaceutical industry. Their substituted quinoline core provides a versatile scaffold that can be further elaborated to access complex molecular architectures with desired biological activities.

A prominent example is 4-hydroxy-7-methoxyquinoline (B63709) (CAS: 82121-05-9). This compound is a high-purity quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. nbinno.com It is described as an off-white to pale yellow crystalline powder and is used in the preparation of antimalarial and antibacterial active pharmaceutical ingredients (APIs). nbinno.com Furthermore, it acts as a ligand precursor in catalytic asymmetric synthesis and as a building block for the custom synthesis of other quinoline derivatives. nbinno.com A new synthesis process for 4-hydroxy-7-methoxyquinoline has been developed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization. google.com

Another critical intermediate is 4-chloro-7-methoxyquinoline (CAS: 68500-37-8). This compound is synthesized from 7-methoxy-4-quinolinol by reaction with a chlorinating agent like phosphorus oxychloride. chemicalbook.com It is a key precursor in the synthesis of more complex molecules. For instance, 4-chloro-7-methoxyquinoline-6-carboxamide is a vital intermediate for the synthesis of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers. guidechem.comchemicalbook.com The synthesis of this carboxamide can be achieved from 6-cyano-7-methoxy-4-chloroquinoline by hydrolysis in an acetic acid solution. guidechem.com

The strategic importance of these intermediates lies in their ability to be readily converted into a wide range of functionalized quinolines, enabling the efficient construction of libraries of compounds for screening and drug development.

Green Chemistry Principles Applied to 7-Methoxyquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly processes. researchgate.net These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jocpr.comacs.org

Several green synthetic methods have been reported for the synthesis of quinolines. A straightforward and environmentally benign method involves the synthesis of quinolines under solvent-free and catalyst-free conditions, which avoids the use of harmful organic solvents. jocpr.com Water, being a non-toxic and readily available solvent, has been employed as a green reaction medium for the synthesis of quinoline derivatives, often in combination with microwave irradiation to accelerate the reaction. tandfonline.com For example, the reaction of ferrocene (B1249389) carboxaldehyde, dimedone, and a ketone catalyzed by ammonium acetate in water under microwave heating has been shown to produce quinoline derivatives in high yields. tandfonline.com

The use of greener solvents like ethanol (B145695) and aqueous PEG-400 has also been explored. tandfonline.com For instance, the Povarov reaction between aromatic aldehydes, N-arylidene-1H-indazol-6-amines, and substituted indoles has been successfully carried out in ethanol at room temperature using a reusable Amberlyst-15 catalyst. tandfonline.com The development of nanocatalysts and nanocomposites offers another avenue for the efficient and green synthesis of quinolines. acs.orgnih.gov These catalysts often exhibit high activity and can be easily recovered and reused, thus reducing waste. For example, metal nanoparticles of cobalt and copper doped on carbon aerogels have been used as a reusable catalyst for the Friedländer synthesis of quinolines under mild, solvent-free conditions. tandfonline.com

The application of multicomponent reactions (MCRs), as discussed in section 2.2.4, is also a key green chemistry strategy. MCRs allow for the rapid construction of complex molecules in a single step, minimizing the number of synthetic operations and the associated waste generation. rsc.org

Table 4: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |

|---|---|---|---|

| Use of Green Solvents | Water as a reaction medium | Microwave-assisted synthesis of quinoline derivatives catalyzed by ammonium acetate. | tandfonline.com |

| Ethanol as a reaction medium | Povarov reaction catalyzed by reusable Amberlyst-15. | tandfonline.com | |

| Solvent-Free Conditions | Catalyst-free synthesis | Reaction of imines with styrene. | jocpr.com |

| Use of Reusable Catalysts | Nanocatalysts | Friedländer synthesis using Co(0) and Cu(0) doped carbon aerogels. | tandfonline.comnih.gov |

| Energy Efficiency | Microwave irradiation | Accelerated synthesis of quinoline derivatives in water. | tandfonline.com |

| Atom Economy | Multicomponent reactions | One-pot synthesis of diverse quinoline scaffolds. | rsc.orgrsc.org |

Medicinal Chemistry Applications of 7 Methoxyquinoline Hydrochloride and Its Derivatives

Therapeutic Potentials and Drug Discovery

The inherent versatility of the 7-methoxyquinoline (B23528) scaffold has enabled its exploration in a multitude of drug discovery programs. By modifying its structure, researchers have developed derivatives with significant potential to treat a range of conditions, from infectious diseases to complex neurological disorders and cancer.

Development of Anticancer and Antitumor Agents

The quest for more effective and selective anticancer agents has led researchers to explore quinoline (B57606) derivatives extensively. The 7-methoxyquinoline core has been incorporated into various molecular designs to target different mechanisms involved in cancer progression.

One promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated potent antitumor activity. In preclinical studies, it inhibited tumor growth by 62% in mice at a dose of 1.0 mg/kg. nih.gov This compound and its analogues are believed to function as a novel class of tubulin-binding tumor-vascular disrupting agents, which selectively destroy established blood vessels in tumors. nih.gov Further synthesis and evaluation of new analogues, where different substituents were placed on the quinazoline (B50416) ring, aimed to enhance this antitumor activity and improve drug-like properties. nih.gov

Other research has focused on 4-anilinoquinoline derivatives. While many of these studies use a fluoro or other substituent at the 7-position, the investigation of 8-methoxy-4-anilinoquinolines has yielded compounds with significant cytotoxic effects against cancer cell lines. For instance, a compound bearing an 8-methoxy group on the quinoline ring and an isopropyl group on the aniline (B41778) ring showed markedly better IC50 values against HeLa (cervical cancer) and BGC-823 (gastric cancer) cells compared to the established drug gefitinib. researchgate.net

Hybrid molecules integrating the 7-methoxyquinolone structure with other pharmacologically active motifs, such as triazoles, have also been synthesized. scilit.com These hybrids are designed to leverage multiple mechanisms of action to inhibit cancer cell growth. Additionally, hydrazide derivatives incorporating a 2-chloro-7-methoxyquinoline (B1353143) moiety have been synthesized and evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, with some analogues showing micromolar potency and significant selectivity over normal cells. nih.gov

Table 1: Anticancer and Antitumor Activity of Selected Quinoline Derivatives

| Compound Name | Cancer Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 xenograft (in vivo) | Tumor Growth Inhibition | 61.9% at 1.0 mg/kg | nih.gov |

| 8-Methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer) | IC50 | 7.15 µM | researchgate.net |

| 8-Methoxy-4-anilinoquinoline derivative (2i) | BGC-823 (Gastric Cancer) | IC50 | 4.65 µM | researchgate.net |

| Quinoline hydrazide analogue 19 | Neuroblastoma (SH-SY5Y, Kelly) | Cell Viability Reduction | Micromolar potency | nih.gov |

| Quinoline hydrazide analogue 22 | Neuroblastoma (SH-SY5Y, Kelly) | Cell Viability Reduction | Micromolar potency | nih.gov |

Investigations into Antimicrobial Activities (Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Derivatives of 7-methoxyquinoline have shown considerable promise in this area, with activity against a range of bacterial and fungal pathogens.

A novel series of sulfonamide derivatives, 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide, was synthesized by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. bohrium.comsciforum.net Within this series, compound 3l , a sulfamethazine (B1682506) derivative, exhibited the most potent and broad-spectrum antimicrobial effects. bohrium.comnih.gov It was particularly effective against Escherichia coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL, and also showed strong activity against Candida albicans (MIC = 31.125 µg/mL). sciforum.net This compound not only inhibits microbial growth but also disrupts biofilm formation, a key virulence factor in chronic infections. bohrium.comnih.gov For instance, at a concentration of 10.0 µg/mL, it inhibited biofilm formation in E. coli by 94.60%. bohrium.comsciforum.net

In the realm of antifungal research, derivatives of 8-hydroxyquinoline (B1678124) have been investigated, highlighting the importance of substitution patterns on the quinoline ring. The introduction of substituents at the 7-position was found to be crucial for antifungal activity. nih.gov While not all are methoxy (B1213986) derivatives, this underscores the potential for developing potent antifungals by modifying this position. For example, 7-chloroquinoline (B30040) arylhydrazone derivatives have been evaluated for their in vitro antifungal activity against various oral fungi, with several compounds showing MIC values comparable to the standard drug fluconazole.

Table 2: Antimicrobial Activity of Selected 7-Methoxyquinoline Derivatives

| Compound Name | Target Microbe | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 3l (sulfamethazine derivative) | Escherichia coli | MIC | 7.812 µg/mL | sciforum.net |

| Compound 3l (sulfamethazine derivative) | Pseudomonas aeruginosa | Inhibition Zone | 16.2 mm | bohrium.com |

| Compound 3l (sulfamethazine derivative) | Staphylococcus aureus | Inhibition Zone | 18.0 mm | bohrium.com |

| Compound 3l (sulfamethazine derivative) | Candida albicans | MIC | 31.125 µg/mL | sciforum.net |

| Compound 3l (sulfamethazine derivative) | Cryptococcus neoformans | Biofilm Inhibition | 98.03% at 10.0 µg/mL | bohrium.comsciforum.net |

| 7-Methoxycoumarin | Ralstonia solanacearum | MIC | 75 mg/L |

Research on Antimalarial Compounds

The quinoline core is the foundation of some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine (B1663885). Chloroquine is a 4-aminoquinoline (B48711) derivative with a chlorine atom at the 7-position (7-chloroquinoline). The extensive research on 7-chloroquinoline analogues provides a strong rationale for investigating other 7-substituted quinolines, including 7-methoxyquinoline derivatives, to combat drug-resistant malaria strains.

Research has focused on creating hybrid molecules that combine the 7-chloroquinoline pharmacophore with other chemical moieties to overcome resistance. For example, novel 7-chloroquinoline derivatives have been designed to maintain the core structure responsible for antimalarial activity while adding new scaffolds to introduce different mechanisms of action. In one study, two derivatives, CQPA-26 and CQPPM-9, displayed good antimalarial activity with IC50 values of 1.29 µM and 1.42 µM, respectively, against the Plasmodium falciparum NF54 strain. Another approach involves synthesizing bisquinoline derivatives, which have shown potent activity, with some compounds exhibiting IC50 values in the nanomolar range against chloroquine-resistant strains.

While much of the focus has been on 7-chloro derivatives, the development of a promising new drug candidate designated JAG21, which is highly effective against both malaria and toxoplasmosis parasites in preclinical models, highlights the continuing potential of novel quinoline-based structures. The success of modifying the 7-position of the quinoline ring suggests that 7-methoxyquinoline derivatives remain a viable and potentially fruitful area for the discovery of new antimalarial agents.

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Name/Class | Target Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| CQPA-26 | Plasmodium falciparum NF54 | IC50 | 1.29 µM | |

| CQPPM-9 | Plasmodium falciparum NF54 | IC50 | 1.42 µM | |

| Bisquinoline derivatives (Series 7) | P. falciparum (Resistant Strain K1) | IC50 | 17 nM | |

| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines (Series 8) | P. falciparum | IC50 | 1–100 nM | |

| JAG21 | Malaria (in mice) | Activity | Recovery after a single oral dose |

Exploration of Antiepileptic Agents

The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Quinoline derivatives have emerged as a class of compounds with potential anticonvulsant properties. Although research specifically detailing 7-methoxyquinoline hydrochloride for epilepsy is limited, studies on structurally related quinoline derivatives provide a basis for exploration.

Research into various substituted quinolines has shown promising results in preclinical models of epilepsy. For instance, a series of 8-substituted quinolines were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.govresearchgate.net Several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. researchgate.netbohrium.com Notably, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. nih.govbohrium.com

Further studies have synthesized new series of quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives. The fusion of a triazole ring to the quinoline structure significantly increased anticonvulsant activity compared to the parent quinoline-2(1H)-one compounds. nih.gov One of the most active compounds, 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline), showed a strong anticonvulsant effect with an ED50 of 27.4 mg/kg in the MES test. nih.gov Another study found that 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was the most active in its series, with an ED50 of 8.80 mg/kg. scilit.com These findings suggest that the quinoline nucleus is a viable scaffold for developing new anticonvulsant agents, and modifications at various positions, including potentially the 7-position with a methoxy group, could yield potent compounds.

Table 4: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound Name | Epilepsy Model | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 20 (8-substituted quinoline) | MES and scMet tests | Activity | Potent anticonvulsant | nih.govbohrium.com |

| Compound 3f (triazolo[4,3-a]quinoline) | MES test | ED50 | 27.4 mg/kg | nih.gov |

| Compound 3f (triazolo[4,3-a]quinoline) | scPTZ test | ED50 | 22.0 mg/kg | nih.gov |

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) | MES test | ED50 | 8.80 mg/kg | scilit.com |

Design of Anti-Alzheimer's Disease Therapeutics

The complexity of Alzheimer's disease (AD) pathology, which involves multiple factors such as cholinergic deficits, monoamine oxidase (MAO) activity, and amyloid-beta (Aβ) peptide aggregation, has spurred the development of multi-target-directed ligands (MTDLs). The 7-methoxy group is a feature in several promising scaffolds designed to tackle these interconnected pathways.

A series of bis(7)-harmine derivatives were designed and synthesized as multifunctional agents for AD. Harmine itself contains a 7-methoxy group. These dimeric compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), human monoamine oxidases (hMAO-A and hMAO-B), and Aβ aggregation. Several of the synthesized compounds showed potent, balanced activity against these targets. Specifically, compounds 6d , 8c , and 8d emerged as promising multi-functional agents, exhibiting remarkable efficacy in protecting neuronal cells from Aβ-induced toxicity with minimal cytotoxicity themselves. Molecular docking studies helped to elucidate the potential binding modes of these compounds within the active sites of their target enzymes. The strategy of linking two 7-substituted moieties appears to be a promising approach for enhancing activity against the key targets in AD.

Table 5: Anti-Alzheimer's Disease Activity of Selected Bis(7)-harmine Derivatives

| Compound Name | Target | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 6d | hAChE | IC50 | < 1 µM | |

| Compound 6d | hMAO-B | IC50 | < 1 µM | |

| Compound 6d | Aβ (1-42) aggregation | IC50 | < 20 µM | |

| Compound 8c | hAChE | IC50 | < 1 µM | |

| Compound 8c | hMAO-B | IC50 | < 1 µM | |

| Compound 8c | Aβ (1-42) aggregation | IC50 | < 20 µM | |

| Compound 8d | hAChE | IC50 | < 1 µM | |

| Compound 8d | hMAO-B | IC50 | < 1 µM | |

| Compound 8d | Aβ (1-42) aggregation | IC50 | < 20 µM |

Assessment of Antitubercular Properties

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has driven the search for new antitubercular agents, with quinoline and related heterocyclic structures being a key area of investigation.

Synthetic 7-methoxy-indolizine derivatives have been evaluated for their in vitro activity against susceptible (H37Rv) and MDR strains of Mtb. Indolizines are structurally related to quinolines and are known to possess a range of pharmacological properties. In one study, several tri-substituted indolizines were identified as promising anti-TB agents. Follow-up work to synthesize and test 7-methoxy-indolizine analogues found that functionalization at the 7-position with a polar group was beneficial for activity.

Other research has explored quinoline carboxylic acid (QCA) derivatives. While a broad screening of QCA derivatives showed that many had poor anti-TB activity, the study included a 7-methoxy derivative (6i ), which unfortunately also showed poor potency. However, this does not rule out the potential of the 7-methoxy group in other structural contexts. For example, 7-methyljuglone, a naphthoquinone, has shown potent activity against drug-susceptible and multi-drug-resistant Mtb, with MIC values of 0.4 µg/mL and 1.6 µg/mL, respectively. The structural similarity of naphthoquinones to the quinoline core suggests that this family of compounds holds promise. Further optimization of quinolone derivatives has led to compounds like 6b21 , which exhibited an MIC of 0.9 μg mL−1 against an MDR-TB strain and showed high specificity for Mtb.

Table 6: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Name/Class | Target Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| Indolizine 2d | Mtb H37Rv & MDR | Activity | Active | |

| Indolizine 2e | Mtb H37Rv & MDR | Activity | Active | |

| Indolizine 4 | Mtb H37Rv & MDR | Activity | Active | |

| 7-methyljuglone | Mtb H37Rv (drug-susceptible) | MIC | 0.4 µg/mL | |

| 7-methyljuglone | Mtb (multi-drug-resistant) | MIC | 1.6 µg/mL | |

| Quinolone derivative 6b21 | MDR-TB | MIC | 0.9 µg/mL |

Antiviral Activity of Quinoline Derivatives

While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown significant promise as antiviral agents against a range of human viruses. Research into structurally related compounds, including those with methoxy substitutions on the quinoline ring, provides valuable insights into the potential antiviral applications of the 7-methoxyquinoline scaffold.

For instance, studies on isoquinolone derivatives, which share a bicyclic nitrogen-containing heterocyclic system with quinolines, have identified compounds with potent anti-influenza virus activity. One such study highlighted a 6,7-dimethoxy-3-phenylisoquinolone derivative as a promising lead compound with significant inhibitory effects against influenza A and B viruses and low cytotoxicity. nih.gov This suggests that the presence of methoxy groups on the fused benzene (B151609) ring can contribute positively to the antiviral profile.

Furthermore, the general class of quinoline derivatives has been investigated for its broad-spectrum antiviral activities. researchgate.net These compounds have been shown to be effective against various viruses, indicating that the quinoline core is a viable starting point for the development of novel antiviral drugs. The specific substitution pattern on the quinoline ring, including the placement of a methoxy group at the 7-position, is a critical determinant of the antiviral potency and spectrum of activity. Further targeted studies are warranted to specifically evaluate the antiviral efficacy of this compound and its close analogs against a panel of human viruses.

Molecular Targeting and Ligand-Receptor Interactions

The 7-methoxyquinoline scaffold has been successfully employed in the design of ligands for specific biological targets, demonstrating its versatility in medicinal chemistry.

Serotonin (B10506) Receptor Ligand Development (e.g., 5-HT4 Receptor)

The development of selective ligands for serotonin receptors is a key area of research for treating various central nervous system and gastrointestinal disorders. The quinoline nucleus, including its methoxy-substituted derivatives, has been explored as a scaffold for designing potent 5-HT4 receptor ligands.

A study focused on the synthesis and evaluation of quinoline derivatives as 5-HT4 receptor ligands investigated compounds with methoxy substitutions at the 2- and 6-positions. These derivatives, which are structural isomers of 7-methoxyquinoline, demonstrated significant binding affinity for the 5-HT4 receptor, with some exhibiting sub-nanomolar potency. researchgate.net The position of the methoxy group on the quinoline ring was found to be a critical factor influencing the binding affinity and functional activity of these ligands. These findings underscore the potential of the methoxyquinoline scaffold in the development of novel and selective serotonin receptor modulators. Further investigation into 7-methoxyquinoline derivatives could yield potent and selective 5-HT4 receptor ligands with therapeutic potential.

Enzyme Inhibitor Design and Evaluation

The 7-methoxyquinoline scaffold has also been utilized in the design of inhibitors for various enzymes implicated in disease pathogenesis.

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research into novel AChE inhibitors has explored derivatives of 7-methoxytacrine (7-MEOTA), an analog of the well-known AChE inhibitor tacrine (B349632) that incorporates a 7-methoxyquinoline moiety. Studies have shown that derivatives of 7-MEOTA can be effective inhibitors of AChE. actanaturae.ru The 7-methoxy group is considered a key structural feature that contributes to the inhibitory activity and can influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Carbonic Anhydrase Isoenzymes: While direct studies on 7-methoxyquinoline derivatives as carbonic anhydrase (CA) inhibitors are limited, research on related heterocyclic sulfonamides provides a basis for their potential in this area. nih.gov The general strategy for designing CA inhibitors involves attaching a sulfonamide group, which is a potent zinc-binding group, to a heterocyclic scaffold. The nature of the heterocyclic core, including substitutions like a methoxy group, can influence the inhibitory potency and selectivity against different CA isoenzymes. Given the established role of other quinoline derivatives as CA inhibitors, the 7-methoxyquinoline scaffold presents an interesting avenue for the design of novel CA inhibitors.

Protein Kinase CK2: Protein kinase CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to cancer and other diseases. The development of selective CK2 inhibitors is an active area of research. Although specific studies on this compound as a CK2 inhibitor are not prominent, the broader quinoline scaffold has been investigated. The design of kinase inhibitors often involves targeting the ATP-binding site, and the quinoline ring system can serve as a suitable scaffold for this purpose. Further exploration of 7-methoxyquinoline derivatives could lead to the discovery of novel CK2 inhibitors.

Fibroblast Activation Protein: Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and is considered a promising target for cancer therapy. A study on FAP inhibitors utilized a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. Within this series, a 6-methoxyquinoline (B18371) derivative was synthesized and evaluated. nih.gov This indicates that the methoxy-substituted quinoline ring can be incorporated into the design of potent and selective FAP inhibitors. The position of the methoxy group can influence the binding affinity and selectivity of the inhibitor.

Drug Repurposing and Analog Design Strategies Employing 7-Methoxyquinoline Scaffolds

Drug repurposing and analog design are important strategies in medicinal chemistry to identify new therapeutic uses for existing drugs and to optimize lead compounds. The 7-methoxyquinoline scaffold has featured in such strategies.

One example of analog design involves the development of 6-methoxy-2-arylquinoline derivatives as P-glycoprotein (P-gp) inhibitors. nih.gov P-gp is a transporter protein responsible for multidrug resistance in cancer cells. By using the known P-gp inhibitor quinine, which contains a methoxy-substituted quinoline core, as a lead compound, researchers designed and synthesized a series of new analogs. This work demonstrates how the methoxyquinoline scaffold can be systematically modified to develop new therapeutic agents with improved properties.

The concept of drug repurposing involves finding new applications for approved drugs. While no specific examples of repurposing this compound itself were found in the reviewed literature, the principle remains a viable strategy. Given the diverse biological activities of quinoline derivatives, it is plausible that existing drugs containing a 7-methoxyquinoline moiety could be investigated for new therapeutic indications, including antiviral or anticancer applications. nih.govscienceopen.com

Biological Activities and Molecular Mechanisms of Action

Elucidation of Specific Biological Targets and Cellular Pathways

Derivatives of 7-methoxyquinoline (B23528) have been identified as modulators of several critical cellular signaling pathways implicated in cancer progression. Their mechanism of action often involves direct interaction with specific molecular targets.

One of the primary areas of investigation is their role as anticancer agents. Research has shown that the quinoline (B57606) core structure can interact with biological macromolecules, influencing various biological pathways. For instance, certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, which share a related structural framework, have been designed to target the Wnt/β-catenin signaling pathway. researchgate.net This pathway is crucial in the etiology of many cancers when overactivated. These derivatives function by inhibiting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a key step for the activation of Wnt target genes. researchgate.net By disrupting this interaction, these compounds can down-regulate the signaling cascade. researchgate.net

Furthermore, quinoline derivatives have been developed as inhibitors of key receptor tyrosine kinases. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are transmembrane receptors that play crucial roles in cell proliferation, apoptosis, migration, and angiogenesis. nih.govmdpi.com Overexpression or mutation of these receptors is associated with malignancy. nih.gov Specific 4-anilino-quinazoline derivatives have been synthesized and shown to inhibit both EGFR and VEGFR-2. nih.gov The Ras/Raf/MEK signaling cascade, which is triggered by EGFR and VEGFR activation, is another cellular pathway targeted by quinoline derivatives. mdpi.com

In addition to the aforementioned targets, derivatives of the related tetrahydroquinoline structure have been identified as potent inhibitors of mTOR (mammalian target of rapamycin), a serine/threonine kinase that is a central regulator of cell growth, protein synthesis, and metabolism. mdpi.com

Detailed Analysis of Enzyme Inhibition Mechanisms

The biological activity of 7-methoxyquinoline derivatives is frequently linked to their ability to inhibit specific enzymes. The nature of this inhibition is a key aspect of their mechanism of action.

As mentioned, receptor tyrosine kinases are a major class of enzymes targeted by these compounds. Derivatives have been shown to act as inhibitors of EGFR and VEGFR, which are pivotal in cancer cell signaling. nih.govmdpi.com Some derivatives exhibit potent, selective inhibition against VEGFR-2 and can also inhibit β-tubulin polymerization, a process essential for cell division. researchgate.net

Beyond receptor kinases, other enzyme families are also targeted. For example, certain quinazoline (B50416) derivatives have demonstrated potent and selective inhibition of DNA methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation. nih.gov The inhibition of glycolytic enzymes represents another mechanism of action. Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide, a related heterocyclic system, have been studied for their potential to inhibit key enzymes in the glycolytic pathway of Entamoeba histolytica, such as pyrophosphate-dependent phosphofructokinase (PPi-PFK), triosephosphate isomerase (TIM), and pyruvate (B1213749) phosphate (B84403) dikinase (PPDK). rjraap.com Additionally, some quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7). nih.gov

The table below summarizes the enzyme inhibitory activities of various quinoline and related heterocyclic derivatives.

| Compound Class | Target Enzyme(s) | Observed Effect | Reference(s) |

| 4-Anilino-quinazoline derivatives | EGFR, VEGFR-2 | Inhibition of kinase activity | nih.gov |

| Quinoline derivatives | VEGFR-2, β-tubulin | Potent inhibition | researchgate.net |

| Quinazoline derivatives | DNA Methyltransferase 1 (DNMT1) | Potent and selective inhibition | nih.gov |

| Quinoxaline-7-carboxylate derivatives | PPi-PFK, TIM, PPDK | Potential inhibition of glycolytic pathway | rjraap.com |

| Quinazoline derivatives | Phosphodiesterase 7 (PDE7) | Inhibition of enzyme activity | nih.gov |

Investigations into Interactions with Nucleic Acids (DNA and RNA)

The planar aromatic structure of the quinoline ring system facilitates its interaction with nucleic acids, representing a significant mechanism of action for some of its derivatives.

A primary mode of interaction is DNA intercalation, where the flat quinoline core inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, some compounds that are known to bind to the minor groove of DNA have also been found to exhibit strong interactions with RNA. nih.gov The RNA genomes of certain viruses feature folded structures that could serve as specific targets for such molecules. nih.gov

Studies on 7-chloroquinoline (B30040) derivatives, which are structurally related to 7-methoxyquinoline, have shown that these compounds can induce damage to both DNA and RNA. nih.gov The investigation of these interactions is often aided by electrochemical methods, which are sensitive techniques for determining the type and strength of DNA-drug binding, including intercalation and groove binding. mdpi.com While many compounds interact with DNA, no definitive structural pattern has yet emerged that consistently favors interaction with RNA over DNA for intercalating compounds. nih.gov

Cellular and Subcellular Responses Induced by 7-Methoxyquinoline Derivatives

The interaction of 7-methoxyquinoline derivatives with their molecular targets triggers a cascade of cellular and subcellular events, ultimately determining their biological effect. A predominant outcome observed in numerous studies is the induction of apoptosis, or programmed cell death, in cancer cells.

Derivatives have been shown to exhibit selective toxicity, preferentially affecting cancer cells over normal cells. A common cellular response is the arrest of the cell cycle at specific phases. For example, 5-hydroxy-7-methoxy-2-phenyl-4-quinolones can induce cell cycle arrest in the G2/M phase. nih.gov Similarly, other quinoline derivatives have been observed to cause cell cycle arrest at the G2/M phase and also at the S and pre-G1 phases. researchgate.netresearchgate.net

The induction of apoptosis is a hallmark of many anticancer quinoline derivatives. This process is often confirmed through assays that detect apoptosis markers, such as Annexin V staining. researchgate.netresearchgate.net For instance, 4,7-disubstituted 8-methoxyquinazoline derivatives induce apoptosis in colon and hepatocellular cancer cells. researchgate.net In addition to apoptosis, these compounds can also inhibit cell migration, a critical process in cancer metastasis. researchgate.net

In some cases, the cellular response is linked to changes in ion homeostasis. Tetrahydroquinoline derivatives have been shown to increase intracellular calcium levels ([Ca2+]i) in breast cancer cells (MCF-7), which contributes to the induction of apoptosis. scielo.org The table below highlights key cellular responses to treatment with various quinoline derivatives.

| Compound/Derivative Class | Cell Line(s) | Cellular Response | Reference(s) |

| Benzylidene derivatives of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid | Colon adenocarcinoma | Selective cytotoxicity | |

| 5-Hydroxy-7-methoxy-2-phenyl-4-quinolones | Human tumor cell lines | G2/M cell cycle arrest, antiproliferative activity | nih.gov |

| 4,7-Disubstituted 8-methoxyquinazoline derivatives | HCT116, HepG2 | Apoptosis induction, inhibition of cell migration | researchgate.net |

| Quinoline derivatives | HepG-2 | Cell cycle arrest at G2/M, apoptosis | researchgate.net |

| Tetrahydroquinoline derivatives | MCF-7 | Increased intracellular Ca2+, apoptosis | scielo.org |

| Hybrid 7-Hydroxy Quinolinone derivatives | MCF-7 | Cell cycle arrest at S and G2/M, apoptosis | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 7-methoxyquinoline derivatives influences their biological activity. These studies guide the design of new compounds with enhanced potency and selectivity.

The type and position of chemical groups attached to the quinoline core are critical determinants of bioactivity. Modifications to the quinoline ring can significantly enhance biological efficacy.

For a series of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones , specific structural features were found to be essential for their antimitotic activity. The presence of a hydroxyl group at the 5-position, a methoxy (B1213986) group at the 7-position, and an unsubstituted nitrogen at position 1 (N1) were all crucial. nih.gov Furthermore, the substitution pattern on the 2-phenyl ring was important; a fluoro group at the 3'- or 2'-position, or a methoxy or chloro group at the 3'-position, was found to be highly advantageous for both cell cycle arrest and antiproliferative activities. nih.gov

In the case of 4-anilino-quinazoline derivatives targeting EGFR and VEGFR-2, analogues with a 6,7-dimethoxy substitution pattern demonstrated better inhibitory effects compared to those where this was replaced by a dioxolane ring. nih.gov For morpholine-substituted tetrahydroquinoline derivatives , the presence of highly electron-withdrawing trifluoromethyl groups on the benzamide (B126) portion significantly increased cytotoxicity against various cancer cell lines. mdpi.com Research on related heterocycles like 7-azaindole has also shown that the positions of substitution on the ring are critical for anticancer activity. nih.gov A general observation is that the presence of electron-withdrawing groups, such as halogens, can be necessary for generating or escalating the anticancer potential of these compounds. researchgate.net

The three-dimensional shape and flexibility of a molecule are intrinsically linked to its ability to interact with a biological target. The planar nature of the quinoline ring system is a key feature that facilitates its intercalation into DNA.

Computational methods such as molecular docking and molecular dynamics simulations are increasingly used to understand these structure-bioactivity correlations. For example, these simulations have been employed to confirm the binding efficiency and stability of morpholine-substituted tetrahydroquinoline derivatives within the active site of the mTOR enzyme. mdpi.com Such studies provide insights into the specific intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby rationalizing the observed biological activity. The conformation of the molecule dictates how well it fits into the binding pocket of an enzyme or the grooves of DNA, directly impacting its inhibitory or interactive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com By identifying and quantifying the structural features, or "descriptors," that influence activity, QSAR models can be developed to predict the activity of new, untested compounds.

These descriptors can be categorized into several types:

Electronic Descriptors: These relate to the electron distribution in the molecule, such as atomic charges and dipole moments, which are crucial for electrostatic interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume and surface area, which determine how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, often represented by the partition coefficient (log P), which influences how a compound is absorbed, distributed, and transported in a biological system.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

A QSAR model is typically expressed as a mathematical equation that correlates these descriptors with a measure of biological activity, such as the half-maximal inhibitory concentration (IC50) or the effective concentration (EC50). nih.gov These models are developed using a "training set" of compounds with known activities and are then validated using a "test set" of compounds not used in the model's development to assess its predictive power. nih.govnih.gov

Despite a comprehensive search of scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) models for 7-Methoxyquinoline Hydrochloride were not found. While QSAR studies have been conducted on other quinoline derivatives, such as 8-methoxyquinoline (B1362559) analogues for antitubercular activity, the strict focus of this article on this compound prevents the inclusion of data from structurally different isomers. sphinxsai.com The synthesis of certain 7-methoxyquinoline derivatives and their subsequent screening for antimicrobial and antioxidant activities has been reported, but these studies did not include the development of a QSAR model. inventi.in

Therefore, while the principles of QSAR are well-established and widely applied in drug discovery to predict the activity of novel compounds, there are currently no publicly available, detailed research findings or data tables of QSAR models specifically for this compound. youtube.comnih.gov

Computational Chemistry Investigations

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as a 7-methoxyquinoline (B23528) derivative, and a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and strength of the interaction. mdpi.com For instance, derivatives of 7-methoxyquinoline have been the subject of docking studies to explore their therapeutic potential. In one study, novel 7-methoxyquinolone-substituted triazole hybrids were designed and evaluated as potential anticancer agents. nih.gov In silico analyses, including molecular docking, were performed to assess their binding capabilities against cancer drug targets like sphingosine (B13886) kinase 1 (SphK1) and Sirtuin 1 (Sirt1). nih.gov The results from such studies help in understanding the key interactions that contribute to the compound's biological activity.

| Derivative/Compound | Target Protein | Computational Method | Key Finding |

| 7-methoxyquinolone-triazole hybrids | Sphingosine kinase 1 (SphK1), Sirtuin 1 (Sirt1) | Molecular Docking, MD Simulations, MM/GBSA | Determination of binding abilities and interaction stability. nih.gov |

| N-[(1-benzyl-1,2,3,4-tetrahydro-5-methoxyquinolin-2-yl)methyl]propionamide | Melatonin (B1676174) Receptors (MT1, MT2) | Molecular Dynamics Simulations | Provided rationale for high binding affinity and stereoselectivity. grace.com |

| Quinoline-thiourea derivatives (e.g., WXFL-152) | VEGFR2, FGFR1, PDGFRβ | Structure-Activity Relationship (SAR) Study | Identification of a potent triple-angiokinase inhibitor. chemical.airesearchgate.net |

| 7-methoxyquinoline derivatives | EGFR/HER-2 | Molecular Docking, MD Simulations | Evaluation as dual-target inhibitors for cancer therapy. chemcopilot.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 7-methoxyquinoline. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity.

DFT studies on quinoline (B57606) derivatives analogous to 7-methoxyquinoline have been used to analyze their electronic features. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com For instance, in a study of metal complexes with Schiff bases derived from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde, quantum chemical calculations showed that complexation with a metal ion significantly lowered the HOMO-LUMO energy gap, thereby enhancing the compound's reactivity compared to the free ligand. youtube.comfrontiersin.org

These calculations also reveal the electron density distribution across the molecule. The methoxy (B1213986) group (-OCH₃) at the 7-position is an electron-donating group, which influences the reactivity of the quinoline ring system in chemical reactions. nih.gov Quantum-chemical calculations have been used to explain the outcomes of reactions, such as the rearrangement of methoxyquinolines, by determining the electrophilicity and nucleophilicity of different positions on the ring. synthiaonline.com This information is vital for predicting reaction mechanisms and designing synthetic pathways.

| Compound Type | Computational Method | Calculated Property | Significance |

| Analogous quinoline derivatives | Density Functional Theory (DFT) | HOMO-LUMO Gap, Electron Density | Predicts chemical reactivity and stability. nih.govyoutube.com |

| Metal(II) complexes of 7-methoxyquinoline Schiff base | DFT/B3LYP | HOMO-LUMO Energy Gap (ΔE) | Metal complexation enhanced reactivity by lowering the energy gap. youtube.comfrontiersin.org |

| Methoxyquinolines | Quantum-Chemical Calculations | Electrophilicity of pyridine (B92270) ring | Explained the influence of donor substituents on recyclization reactions. synthiaonline.com |

In Silico Screening and Virtual Library Design for Novel Ligands

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach, often called virtual screening, accelerates the discovery of new lead compounds.

The 7-methoxyquinoline scaffold serves as a valuable starting point for the design of virtual libraries. By computationally modifying the core structure with different functional groups, vast libraries of novel ligands can be generated and screened for potential biological activity. mdpi.com For example, computer-aided drug design has been used to perform virtual screenings to identify new potential inhibitors for viral proteins, starting from known active scaffolds. actascientific.com

Fragment-based drug discovery (FBDD) is another powerful strategy where small molecular fragments are screened for binding to a target. rsc.org Hits from this screening can then be computationally grown or linked together to create more potent lead compounds. A 7-methoxyquinoline core could be used in such an FBDD approach, where different fragments are virtually attached to it to design a library of potential inhibitors for a given target. rsc.org

Research on a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives utilized these principles. nih.gov Although the primary focus was on synthesis and antimicrobial testing, the selection of derivatives for synthesis is often guided by initial in silico evaluations of their potential to interact favorably with microbial targets.

Computational Retrosynthesis and Synthesis Pathway Prediction

Predictive Modeling of Pharmacological Profiles

Beyond identifying potential ligands, computational models are extensively used to predict the pharmacokinetic properties of compounds, encompassing their Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or other undesirable properties.

For derivatives of 7-methoxyquinoline, in silico ADME prediction has been shown to be a valuable tool. In a study of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety, ADME prediction analyses were conducted for the most promising compounds. nih.gov The results indicated that these compounds possessed drug-like properties, encouraging further development. nih.gov

| Compound Series | Prediction Software/Method | Predicted Properties | Significance of Prediction |

| 7-Methoxyquinoline-sulfonamide derivatives (3c, 3d, 3l) | In silico ADME prediction | Drug-like properties | Indicated promise for further development as antimicrobial agents. nih.gov |

| 7-Methoxyquinoline-4-carbonitrile | SwissADME, AutoDock Vina | logP, solubility (LogS), bioavailability, metabolic pathways | Early-stage assessment of pharmacokinetic profile. |

| Pyrimidine-morpholine hybrids | ADME analysis | Acceptable prognostic physicochemical properties | Supported the compounds as promising candidates for anticancer agents. |

| Quinazolin-4-one derivatives | In silico ADMET studies | Human intestinal absorption, low toxicity profile | Investigated pharmacokinetics and safety for potential drug development. researchgate.net |

Advanced Analytical Research Methodologies

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful technique employed to modify the chemical structure of an analyte to enhance its analytical properties. researchgate.netnih.gov For 7-Methoxyquinoline (B23528) Hydrochloride, derivatization can be instrumental in improving its performance in liquid chromatography-mass spectrometry (LC-MS) by increasing its ionization efficiency and improving chromatographic separation. ddtjournal.com

Improvement of Detection Sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS)

The inherent sensitivity of LC-MS for a given compound is highly dependent on its ionization efficiency in the MS source. While 7-Methoxyquinoline, as a nitrogen-containing heterocycle, can be protonated and analyzed in positive ion mode, derivatization can significantly enhance the signal intensity, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov

Derivatization strategies for nitrogen-containing heterocycles often focus on introducing a permanently charged moiety or a group that is more readily ionized. Although specific derivatization reagents tailored for 7-Methoxyquinoline Hydrochloride are not extensively documented in publicly available literature, general principles for derivatizing amines and heterocyclic nitrogen atoms can be applied. For instance, reagents that react with the quinoline (B57606) nitrogen could be employed.

One potential, though not specifically reported for this compound, derivatizing agent is 4-aminomethylquinoline (AMQ), which itself contains a quinoline structure and is used to label other molecules to improve their detection. nih.gov More relevantly, derivatization agents that target the reactive sites of a molecule can be used. For compounds with hydroxyl or amino groups, a variety of derivatization agents are available. While this compound itself does not possess these groups, its metabolites or synthetic derivatives often do. For example, dansyl chloride is a common reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to introduce a highly ionizable dimethylamino group, significantly boosting the MS signal. ddtjournal.com

Table 1: Potential Derivatization Reagents for Enhancing LC-MS Sensitivity of 7-Methoxyquinoline Derivatives

| Derivatization Reagent | Target Functional Group | Principle of Enhancement | Potential Applicability to 7-Methoxyquinoline Derivatives |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduction of a highly ionizable dimethylamino group | Applicable to amino or hydroxylated derivatives of 7-Methoxyquinoline |

| 4-(Dimethylamino)benzoyl chloride (DMABC) | Alcohols, Phenols | Introduction of a readily ionizable dimethylamino benzoyl group | Applicable to hydroxylated derivatives of 7-Methoxyquinoline |

| Isonicotinoyl azide (B81097) (INA) | Hydroxyl groups | Introduction of a pyridyl group that is easily protonated | Applicable to hydroxylated derivatives of 7-Methoxyquinoline |

Enhancement of Chromatographic Resolution and Separation Efficiency

The separation of structurally similar compounds, such as isomers or closely related derivatives of 7-Methoxyquinoline, can be a significant challenge in chromatography. Derivatization can alter the physicochemical properties of the analytes, such as their polarity and steric hindrance, leading to improved chromatographic resolution.

By introducing a bulky chemical group, the interaction of the derivatized analyte with the stationary phase of the chromatography column can be significantly altered, potentially leading to better separation from interfering compounds or isomers. For example, the derivatization of a mixture of quinoline isomers could lead to derivatives with different retention times, allowing for their baseline separation. The choice of the derivatization reagent and the resulting change in the molecule's properties are key to achieving the desired separation.

Applications in Bioanalysis of Complex Biological Matrices

The analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge due to the complexity of the sample and the presence of numerous endogenous compounds. onlinepharmacytech.infonih.govnih.gov Chemical derivatization can play a crucial role in improving the selectivity and sensitivity of bioanalytical methods for 7-Methoxyquinoline and its derivatives.

A developed SPE/HPLC/DAD method for the in vivo monitoring of new antileishmanial 2-substituted quinolines in rat plasma highlights the importance of robust analytical techniques in preclinical studies. researchgate.net In this study, different solid-phase extraction (SPE) sorbents were tested to optimize the recovery of quinoline derivatives from plasma, with trifunctional tC18 cartridges showing the best performance. researchgate.net The recovery of the quinolines from rat plasma was reported to be between 80.6% and 88.2%. researchgate.net Such methods are essential for pharmacokinetic studies, enabling the determination of drug concentrations over time.

For instance, a bioanalytical method for the determination of quinine (B1679958), a complex quinoline alkaloid, in human plasma using LC-MS/MS has been developed and validated. ijpjournal.com This method demonstrates the feasibility of quantifying quinoline-based compounds in biological fluids with high sensitivity and specificity. While specific derivatization strategies for the bioanalysis of this compound are not detailed, the principles of method development, including sample preparation and validation, are transferable.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of 7-Methoxyquinoline often requires comprehensive structural characterization to confirm the identity and purity of the synthesized compounds. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose.

The structural elucidation of newly synthesized compounds is a critical step in drug discovery and chemical research. For example, the synthesis of novel 2-hydroxy quinoline derivatives involved characterization by IR, ¹H NMR, ¹³C NMR, and mass spectroscopy to confirm their structures. ijpsr.com Similarly, the structures of novel 7-Methoxyquinoline derivatives bearing a sulfonamide moiety were verified through spectroscopic data analysis.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for unambiguously assigning the signals in the NMR spectra of complex molecules, providing detailed information about the connectivity of atoms within the molecule. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. nih.gov

Table 2: Spectroscopic Data for a Representative 7-Methoxyquinoline Derivative

| Technique | Key Findings | Reference |

| ¹H NMR | Characteristic signals for the quinoline ring protons and the methoxy (B1213986) group protons, with specific chemical shifts and coupling constants confirming the substitution pattern. | ijpsr.com |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, providing further evidence for the proposed structure. | ijpsr.com |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the derivative, along with characteristic fragmentation patterns. | researchgate.net |

| FTIR | Absorption bands corresponding to specific functional groups present in the molecule, such as C=O, N-H, or S=O bonds in derivatives. | nih.gov |

Sophisticated Chromatographic Separations of 7-Methoxyquinoline Derivative Mixtures

The separation of complex mixtures containing multiple 7-Methoxyquinoline derivatives or isomers is a common task in synthetic chemistry, quality control, and impurity profiling. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, offering high resolution and efficiency. researchgate.netnih.gov

The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that need to be optimized to achieve the desired separation. For quinoline derivatives, which are basic compounds, reversed-phase HPLC with C18 columns is commonly employed. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH of the buffer playing a crucial role in controlling the retention and peak shape of the analytes. researchgate.net

For particularly challenging separations, such as those involving isomers, specialized chromatographic techniques may be necessary. For example, the separation of a mixture of 3 different derivatives of Quinoline Yellow, which are sulfonated quinoline derivatives, was achieved using a specialized BIST™ A+ column with a unique mobile phase composition. sielc.com This demonstrates that for complex mixtures of quinoline derivatives, unconventional chromatographic approaches may be required to achieve adequate separation.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Avenues and Methodologies

The development of new and efficient synthetic routes is paramount to accelerating the discovery and optimization of 7-methoxyquinoline-based drug candidates. While traditional methods for quinoline (B57606) synthesis exist, researchers are actively pursuing novel methodologies to improve yield, reduce environmental impact, and allow for greater molecular diversity.

One promising approach involves the use of green chemistry principles. For instance, the development of multicomponent reactions under ultrasonic irradiation using catalysts like chitosan-decorated copper nanoparticles offers an eco-friendly and efficient way to synthesize tetrahydroquinoline scaffolds. nih.gov Another innovative strategy is the development of a new synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) that incorporates a method for recycling trimethyl orthoformate, thereby reducing unit consumption and improving yield through controlled reaction conditions. google.com Furthermore, improved procedures for key intermediates, such as the synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a crucial component for novel cannabinoid ligands, demonstrate the ongoing effort to streamline the production of complex quinoline derivatives. researchgate.net

Future synthetic explorations are likely to focus on:

Catalytic C-H Activation: Direct functionalization of the quinoline core through C-H activation would provide a more atom-economical and efficient route to novel derivatives.

Flow Chemistry: The use of microreactors and continuous flow processes can enhance reaction control, improve safety, and facilitate scalability.

Photoredox Catalysis: This emerging field offers new possibilities for mild and selective transformations on the quinoline scaffold.

These advancements will not only facilitate the synthesis of known 7-methoxyquinoline (B23528) derivatives but also open doors to previously inaccessible chemical space, enabling the creation of a new generation of drug-like molecules.

Identification of Undiscovered Therapeutic Targets and Disease Applications

While the quinoline core is associated with a broad range of biological activities, including anticancer and antimicrobial effects, the full therapeutic potential of 7-methoxyquinoline derivatives remains largely untapped. Current research is expanding the scope of their applications beyond established areas.

For example, recent studies have highlighted the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's. A novel series of quinoline-indole derivatives has been shown to possess multifunctional properties, including antioxidant effects, the ability to cross the blood-brain barrier, and neuroprotective qualities. nih.gov Similarly, 8-hydroxyquinoline (B1678124) derivatives are being investigated for the treatment of fungal infections, with some compounds showing promising activity against various Candida species and dermatophytes. rsc.orgnih.gov

Emerging research is also pointing towards new molecular targets. For instance, certain 5-methoxyquinoline (B23529) derivatives have been identified as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. nih.gov The discovery that chloroquine (B1663885) and hydroxychloroquine, both quinoline derivatives, may target the envelope protein of SARS-CoV-2 opens up new avenues for antiviral drug development. nih.gov Additionally, some quinoline-based compounds are being explored as inhibitors of the Bcl-2 protein, a key regulator of apoptosis, offering a potential strategy for cancer therapy. mdpi.com

Future research will likely focus on:

High-Throughput Screening: Testing large libraries of 7-methoxyquinoline derivatives against a wide array of biological targets to identify novel activities.

Phenotypic Screening: Using cell-based assays to discover compounds that produce a desired therapeutic effect without a preconceived target.

Chemical Proteomics: Employing chemical probes based on the 7-methoxyquinoline scaffold to identify its direct protein binding partners within the cell.

Integration of Cutting-Edge Computational Approaches in Rational Drug Design

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. youtube.com For quinoline-based compounds, these approaches are being used to predict activity, understand structure-activity relationships (SAR), and identify potential binding modes.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to analyze the structural and electrostatic properties of quinoline derivatives and correlate them with their biological activity. nih.govmdpi.com This information is then used to design new compounds with improved potency. Molecular docking and molecular dynamics simulations are also crucial for predicting how these molecules will interact with their target proteins, providing insights that can guide further optimization. nih.govnih.gov

The application of computational tools extends to:

Virtual Screening: In silico screening of large compound libraries to identify potential hits for a specific target.

Homology Modeling: Creating 3D models of target proteins when experimental structures are unavailable.

Pharmacophore Modeling: Identifying the key chemical features required for biological activity, which can then be used to design new molecules.

The synergy between computational modeling and experimental validation is accelerating the drug discovery process, saving both time and resources.

Synergistic Research Combining 7-Methoxyquinoline Derivatives with Omics Data

The era of "omics" (genomics, proteomics, metabolomics) has provided an unprecedented amount of data on the molecular landscape of diseases. Integrating this information with research on 7-methoxyquinoline derivatives holds immense promise for personalized medicine and the discovery of novel therapeutic strategies.

For example, by analyzing the gene expression profiles of cancer cells treated with a 7-methoxyquinoline derivative, researchers can identify the specific pathways that are being modulated. This information can then be used to:

Identify Biomarkers: Discover molecular signatures that predict which patients are most likely to respond to a particular drug.

Uncover Mechanisms of Action: Elucidate the detailed molecular mechanisms by which these compounds exert their therapeutic effects.

Design Combination Therapies: Identify other drugs that could be used in combination with 7-methoxyquinoline derivatives to achieve a synergistic effect.

While direct research combining 7-methoxyquinoline hydrochloride with omics data is still in its early stages, the principles have been successfully applied to the broader class of quinoline derivatives. The future will likely see a greater emphasis on this integrated approach, leading to a more comprehensive understanding of the therapeutic potential of these compounds.

Design and Evaluation of Multi-Target Directed Ligands Based on the Quinoline Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, such as cancer and neurodegenerative disorders. The concept of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, offers a promising alternative. The quinoline scaffold is an ideal framework for the development of such agents due to its chemical versatility and ability to interact with a wide range of biological targets.

Researchers have already made significant progress in this area. For instance, novel quinoline-based inhibitors have been designed to dually target both EGFR and HER-2, two key receptors involved in cancer progression. rsc.orgresearchgate.net Another study describes the design of quinoline-indole derivatives as MTDLs for Alzheimer's disease, targeting multiple aspects of the disease pathology. nih.gov The development of multi-target small molecule kinase inhibitors is also an active area of research, with the potential to overcome drug resistance and improve therapeutic efficacy. researchgate.net

The design of MTDLs based on the 7-methoxyquinoline scaffold represents a sophisticated approach to drug discovery. By carefully modifying the core structure, it is possible to create compounds with tailored polypharmacology, capable of modulating multiple disease-related pathways. This strategy holds the potential to deliver more effective and durable therapeutic responses.

Q & A

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Cross-reference multiple authoritative sources (e.g., peer-reviewed studies, pharmacopeial standards) and validate via empirical testing. For example, discrepancies in aqueous solubility may arise from pH-dependent ionization (pKa ~4.2 for quinoline derivatives). Conduct stability studies under controlled conditions (temperature, light, humidity) to resolve conflicts .